6-Chloro-2-methyl-3-nitrobenzoic acid
Description
6-Chloro-2-methyl-3-nitrobenzoic acid (CAS 857005-85-7 or 1376760-10-9) is a benzoic acid derivative with a chlorine atom at position 6, a methyl group at position 2, and a nitro group at position 3.
Properties
CAS No. |
899821-27-3 |
|---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
VMZHBAGNUZAWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substitution Patterns
The following table summarizes key structural differences among analogs:
Key Observations :
- The methyl group in the target compound increases its molecular weight compared to non-methylated analogs (e.g., 2-Chloro-6-nitrobenzoic acid).
- Substituent positions significantly alter electronic effects: Nitro groups at position 3 (meta to -COOH) vs. position 6 (para in 2-Chloro-6-nitrobenzoic acid) influence acidity and reactivity.
Electronic and Acidity Effects
- Nitro Group Influence : The nitro group is a strong electron-withdrawing group (EWG), enhancing the acidity of the -COOH group. In the target compound, the nitro at position 3 (meta to -COOH) exerts a moderate electron-withdrawing effect, whereas in 2-Chloro-6-nitrobenzoic acid, the nitro at position 6 (para to -COOH) may result in stronger acidity due to resonance effects .
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